molecular formula C11H8BrNO2 B13706399 3-(3-bromophenyl)-1H-pyrrole-2-carboxylic acid

3-(3-bromophenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B13706399
M. Wt: 266.09 g/mol
InChI Key: XQXMJXKBWCBUNY-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and ethyl acetoacetate.

    Formation of Pyrrole Ring: The key step involves the formation of the pyrrole ring through a condensation reaction between 3-bromobenzaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Cyclization: The intermediate product undergoes cyclization to form the pyrrole ring.

    Hydrolysis: The ester group is hydrolyzed to yield the carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(3-Bromophenyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can enhance binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Bromophenyl)-1,2,4-triazine: Used in similar synthetic applications.

    3-Bromopropionic acid: Another brominated compound with different reactivity.

    3-Bromophenylboronic acid: Used in coupling reactions.

Uniqueness

3-(3-Bromophenyl)-1H-pyrrole-2-carboxylic acid is unique due to its pyrrole ring structure combined with a bromophenyl group. This combination provides distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

3-(3-bromophenyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C11H8BrNO2/c12-8-3-1-2-7(6-8)9-4-5-13-10(9)11(14)15/h1-6,13H,(H,14,15)

InChI Key

XQXMJXKBWCBUNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=C(NC=C2)C(=O)O

Origin of Product

United States

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